molecular formula C11H14ClN3O2S B1521458 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride CAS No. 1044761-22-9

4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Cat. No.: B1521458
CAS No.: 1044761-22-9
M. Wt: 287.77 g/mol
InChI Key: JTDZCMPQSAJERH-UHFFFAOYSA-N
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Description

“4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1044761-22-9 . It is available from various suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14ClN3O2S . The average mass is 287.766 Da and the monoisotopic mass is 287.049530 Da .

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • Cytochrome P450 Enzymes and Metabolic Characterization : A study on Lu AA21004, a novel antidepressant, revealed insights into its oxidative metabolism involving Cytochrome P450 enzymes. This compound undergoes oxidation to form various metabolites, implicating enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 in its metabolism. The findings shed light on the metabolic pathways and enzyme kinetics crucial for understanding its pharmacokinetics and interactions (Hvenegaard et al., 2012).

Anticancer Applications

  • Breast Cancer Cell Proliferation Inhibition : A series of 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, highlighting the potential for these compounds in cancer therapy (Ananda Kumar et al., 2007).

Receptor Antagonists

  • Adenosine A2B Receptor Antagonists : The development and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists unveiled compounds with subnanomolar affinity and high selectivity. This research offers a foundation for new therapeutic agents targeting conditions like inflammation and cancer (Borrmann et al., 2009).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Exploring the inhibition of carbonic anhydrase I, II, IX, and XII by sulfonamides incorporating piperazinyl-ureido moieties suggests significant pharmacological applications, including antitumor agents. Such inhibitors offer a promising route for developing novel treatments for conditions where carbonic anhydrase activity plays a crucial role (Congiu et al., 2015).

Properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDZCMPQSAJERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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